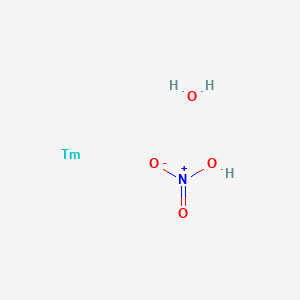
Water-18O
Vue d'ensemble
Description
Water-18O, also known as Oxygen-18 enriched water, is a compound where the oxygen atom in the water molecule is the isotope Oxygen-18. This isotope is a stable, naturally occurring variant of oxygen, which has 8 protons and 10 neutrons, compared to the more common Oxygen-16 which has 8 protons and 8 neutrons. This compound is used extensively in scientific research due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Water-18O can be synthesized through various methods. One common method involves the reaction of hydrogen with Oxygen-18 gas in the presence of a catalyst such as platinum or palladium. This reaction typically occurs under controlled conditions to ensure high purity and yield of this compound .
Industrial Production Methods
Industrially, this compound is produced using cryogenic air separation technology. This method involves the separation of Oxygen-18 from other isotopes of oxygen using low-temperature distillation techniques. The enriched Oxygen-18 is then reacted with hydrogen to produce this compound. Companies like Taiyo Nippon Sanso have developed efficient processes to produce this compound at a large scale, ensuring a stable supply for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Water-18O undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to trace the pathways and mechanisms of chemical processes.
Common Reagents and Conditions
In oxidation reactions, this compound can be used as a source of Oxygen-18 to label oxygen-containing products. For example, it can react with organic compounds in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide. In reduction reactions, this compound can be reduced to produce deuterium oxide (heavy water) when reacted with deuterium gas under specific conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, in the production of fluorodeoxyglucose (FDG) for positron emission tomography (PET) scans, this compound is bombarded with hydrogen ions to produce Fluorine-18, which is then used to synthesize FDG .
Applications De Recherche Scientifique
Water-18O has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of oxygen into biological molecules.
Mécanisme D'action
The mechanism by which Water-18O exerts its effects is primarily through its incorporation into chemical and biological systems. In metabolic studies, this compound is ingested or injected into organisms, and its distribution and incorporation into various molecules are tracked using mass spectrometry or other analytical techniques. This allows researchers to study metabolic rates, energy expenditure, and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deuterium Oxide (D2O):
Tritium Oxide (T2O): Contains tritium, a radioactive isotope of hydrogen.
Oxygen-17 Enriched Water (H2^17O): Contains the isotope Oxygen-17.
Uniqueness
Water-18O is unique due to its stable isotope Oxygen-18, which makes it particularly useful for non-radioactive tracing studies. Unlike Deuterium Oxide, which is used in nuclear reactors and some biological studies, this compound is primarily used in medical imaging and environmental studies. Its stability and non-radioactive nature make it safer and more versatile for a wide range of applications .
Propriétés
IUPAC Name |
oxidane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[18OH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933267 | |
| Record name | (~18~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.015 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14314-42-2, 14797-71-8 | |
| Record name | Water-18O | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14314-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Water O-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxygen, isotope of mass 18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~18~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WATER O-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QV8F8BYNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















